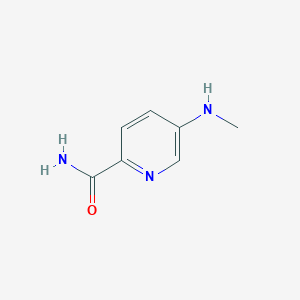
5-(Methylamino)pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Methylamino)pyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role as an intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylamino)pyridine-2-carboxamide can be achieved through several methods. One common approach involves the reaction of 2-chloronicotinic acid with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
5-(Methylamino)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyridine derivatives.
科学研究应用
5-(Methylamino)pyridine-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 5-(Methylamino)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of specific kinases or proteases, thereby modulating cellular signaling pathways.
相似化合物的比较
Similar Compounds
- N-methyl-2-pyridone-5-carboxamide
- N-methyl-4-pyridone-5-carboxamide
- Nicotinamide-N-oxide
Uniqueness
5-(Methylamino)pyridine-2-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its methylamino group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable intermediate in organic synthesis and a promising candidate for drug development.
生物活性
5-(Methylamino)pyridine-2-carboxamide is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.
| Property | Value |
|---|---|
| CAS No. | 1566481-31-9 |
| Molecular Formula | C7H9N3O |
| Molecular Weight | 151.2 g/mol |
| Purity | 95% |
This compound features a methylamino group on the pyridine ring, which enhances its reactivity and interaction with biological targets. The compound is synthesized through various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which allow for the formation of diverse derivatives with potentially enhanced biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This compound may inhibit enzymes by binding to their active sites, thus preventing substrate binding and subsequent catalytic activity. Research indicates that it can modulate cellular pathways involved in cell proliferation and apoptosis, making it a candidate for therapeutic applications in cancer treatment.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Klebsiella pneumoniae | Not significantly active |
| Acinetobacter baumannii | Not significantly active |
The compound exhibited moderate to good activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to inhibit tumor growth in colorectal cancer models by targeting specific enzymes involved in the tumor microenvironment:
- Enzyme Inhibition: The compound acts as a dual inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), both of which are implicated in inflammation and cancer progression.
- IC50 Values: Compounds derived from this structure demonstrated IC50 values in the low micromolar range against mPGES-1, suggesting potent inhibitory effects .
Case Studies
-
In Vitro Studies on Cancer Cells:
A study conducted on human colorectal cancer cells showed that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the inhibition of cell proliferation pathways and induction of apoptosis . -
Antimicrobial Testing:
A comprehensive evaluation of various derivatives revealed that certain modifications to the core structure enhanced antimicrobial activity against resistant strains of Mycobacterium tuberculosis. These derivatives were found to be bactericidal in macrophage models, indicating their potential as new therapeutic agents .
属性
分子式 |
C7H9N3O |
|---|---|
分子量 |
151.17 g/mol |
IUPAC 名称 |
5-(methylamino)pyridine-2-carboxamide |
InChI |
InChI=1S/C7H9N3O/c1-9-5-2-3-6(7(8)11)10-4-5/h2-4,9H,1H3,(H2,8,11) |
InChI 键 |
CPDBETKHZBOFAW-UHFFFAOYSA-N |
规范 SMILES |
CNC1=CN=C(C=C1)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















